molecular formula C22H40ClN B074682 Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride CAS No. 1330-85-4

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

Cat. No. B074682
CAS RN: 1330-85-4
M. Wt: 354 g/mol
InChI Key: YGKOYVNJPRSSRX-UHFFFAOYSA-M
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Description

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a compound that belongs to the quaternary ammonium salt family. It is commonly known as DTAB and is widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.

Scientific Research Applications

Thermophysical Property Data

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride can be achieved through a quaternization reaction of 4-dodecyl-N,N,N-trimethylaniline with methyl chloride.", "Starting Materials": ["4-dodecyl-N,N,N-trimethylaniline", "Methyl chloride"], "Reaction": [ "To a solution of 4-dodecyl-N,N,N-trimethylaniline in a suitable solvent, add methyl chloride dropwise.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride." ] }

CAS RN

1330-85-4

Product Name

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

Molecular Formula

C22H40ClN

Molecular Weight

354 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1

InChI Key

YGKOYVNJPRSSRX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-]

Other CAS RN

19014-05-2
1330-85-4

Origin of Product

United States

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